Methocarbamol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023286 | |
| Record name | Methocarbamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methocarbamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), 2.5g/100mL, Sol in alcohol, propylene glycol, In water, 7.20X10+3 mg/L at 25 °C, 4.21e+00 g/L | |
| Record name | SID855587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Methocarbamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHOCARBAMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methocarbamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from benzene | |
CAS No. |
532-03-6 | |
| Record name | Methocarbamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methocarbamol [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methocarbamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methocarbamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methocarbamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-(2-methoxyphenoxy)-, 1-carbamate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methocarbamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methocarbamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOCARBAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/125OD7737X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHOCARBAMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methocarbamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92-94 °C, 93 °C | |
| Record name | Methocarbamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHOCARBAMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methocarbamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Elucidation of Methocarbamol Action
Central Nervous System Depression Hypothesis
A prominent hypothesis suggests that the effects of methocarbamol are dependent on its general CNS depressant activity. wikipedia.orgpatsnap.compatsnap.comamericanregent.comdrugbank.comnih.gov This depression of the CNS is believed to reduce the transmission of nerve impulses that contribute to muscle spasms and associated pain. patsnap.compatsnap.com
Inhibition of Polysynaptic Reflexes at Spinal and Supraspinal Levels
Studies suggest that this compound may exert its effects by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal polysynaptic pathways. drugbank.comnih.govmdpi.comprobes-drugs.org This action on polysynaptic reflex arcs is thought to dampen involuntary muscle activity. patsnap.comzoetisus.comveterinaryevidence.org Animal studies have shown that this compound selectively blocks polysynaptic reflex pathways in the spinal cord without significantly altering transmission through monosynaptic reflex arcs. zoetisus.comveterinaryevidence.org
Impact on Midbrain Reticular Activating System
Research indicates that this compound may act as an inhibitor of the midbrain reticular activating system. mdpi.commedicalnewstoday.comresearchgate.net This action could contribute to depressed polysynaptic reflexes and a decrease in muscle tone. mdpi.com Some scientists hypothesize that this effect may involve blocking the neurotransmitter acetylcholine (B1216132) in this brainstem region, although further research is needed. medicalnewstoday.com
Absence of Direct Effect on Muscle Contractility, Motor End Plate, or Nerve Fiber
Multiple sources confirm that this compound does not have a direct effect on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber. wikipedia.orgpatsnap.comamericanregent.comnih.govmdpi.comprobes-drugs.orgzoetisus.comveterinaryevidence.orgnih.govmsdvetmanual.com Its action is localized to the central nervous system. wikipedia.org Studies have found no effect of this compound on the contraction of muscle fibers, motor end plates, or nerve fibers. drugbank.comnih.govprobes-drugs.org
Investigation of Potential Anticholinergic Activity
There has been investigation into the potential anticholinergic activity of this compound. Scientific data suggests that this compound has anticholinergic properties and may induce dry mouth. europa.eu Some proposed mechanisms include anticholinergic inhibition of the midbrain reticular activating system. mdpi.comnih.gov
Research into Sedative Properties and Their Contribution to Efficacy
The efficacy of this compound is likely related, at least in part, to its sedative effect. wikipedia.orgpatsnap.comamericanregent.commsdvetmanual.com The generalized CNS depression caused by the drug can translate to a sedative effect that indirectly contributes to muscle relaxation. patsnap.com Studies comparing this compound to other substances have noted that it produces sedative-like effects. wikipedia.org
Studies on Acetylcholinesterase Inhibition as a Proposed Mechanism
Alternatively, it has been proposed that this compound may act via the inhibition of acetylcholinesterase, similarly to carbamate (B1207046). wikipedia.org One source suggests that this compound exerts its effects by inhibiting acetylcholinesterase activity at the neuromuscular junction, thereby inducing muscle relaxation without directly impacting striated muscle. nih.gov However, another study investigating acetylcholinesterase inhibition focused on a different compound (PhKv) and its effects on the cholinergic system and antinociception, suggesting a cholinergic mechanism for that specific compound, not necessarily directly confirming this compound's primary mechanism through this pathway. researchgate.net
Exploration of Peripheral Actions of this compound on Skeletal Muscle
Studies investigating the molecular mechanisms of this compound have explored its influence on neuromuscular transmission, isometric muscle force, and voltage-gated Na+ channels. nih.govresearchgate.netresearchgate.netresearchgate.net These investigations provide evidence for peripheral actions of this compound on skeletal muscle. nih.govresearchgate.netresearchgate.netresearchgate.net
Research using murine diaphragm-phrenic nerve preparations has shown that this compound can influence neuromuscular transmission. nih.govresearchgate.netresearchgate.netresearchgate.net At a concentration of 2 mM, this compound was observed to decrease the decay of endplate currents and slow the decay of endplate potentials induced by phrenic nerve stimulation. nih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.com
This compound has been shown to affect the isometric force of skeletal muscles. Studies on mouse soleus muscles demonstrated that this compound, at a concentration of 2 mM, reduced the tetanic force. nih.govresearchgate.netresearchgate.netresearchgate.net This indicates a direct effect on the muscle's ability to generate force upon stimulation.
Data on the effect of this compound on tetanic force in mouse soleus muscles:
| This compound Concentration | Effect on Tetanic Force |
| 2 mM | Reduced |
Muscular Na+ channels, particularly Nav 1.4, have been identified as a molecular target of this compound. nih.govresearchgate.netresearchgate.netresearchgate.netmedkoo.commedkoo.com Studies using functionally expressed Nav 1.4 channels in eukaryotic cell lines have shown that this compound reversibly inhibits current flow through these channels. nih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.commedkoo.com this compound also reversibly affects the voltage dependence of inactivation of the Nav 1.4 channel. medchemexpress.commedkoo.com Nav1.4 is the specific skeletal muscle sodium channel isoform and is essential for generating action potentials and stimulating muscle contraction. researchgate.netmdpi.com
While this compound affects muscular Nav 1.4 channels, studies have shown that neuronal Nav 1.7 channels are unaffected by the drug. nih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.commedkoo.com Nav 1.7 channels are expressed in peripheral nociceptive neurons and are considered essential for pain perception. researchgate.netresearchgate.net The lack of effect on Nav 1.7 currents suggests that this compound's potential analgesic effect is unlikely to be due to a direct blocking action on these channels. nih.govresearchgate.netresearchgate.netresearchgate.net
| Voltage-Gated Na+ Channel Subtype | Effect of this compound (2 mM) |
| Nav 1.4 (Muscular) | Inhibited current flow |
| Nav 1.7 (Neuronal) | Unaffected |
Pharmacodynamics and Pharmacokinetics of Methocarbamol
Pharmacodynamic Profile
The pharmacodynamic profile of methocarbamol describes the effects of the drug on the body, including the time course and nature of its action.
Time to Onset of Action
Following oral administration, the onset of action for this compound is typically observed within approximately 30 minutes. medcentral.comnih.govmedscape.comdrugs.comtaylorandfrancis.com Some data suggest that the active substance can be detected in blood as early as 10 minutes after intake, with peak blood concentrations occurring between 30 and 60 minutes or approximately 1-2 hours. hpra.ienih.govmedicines.org.uk Intravenous administration results in an almost immediate onset of action. medcentral.comdrugs.com
Here is a summary of the time to onset of action:
| Route of Administration | Time to Onset of Action |
| Oral | Approximately 30 minutes medcentral.comnih.govmedscape.comdrugs.comtaylorandfrancis.com |
| Intravenous | Almost immediate medcentral.comdrugs.com |
Duration of Action
The duration of action of this compound following oral administration is reported to be approximately four to six hours. taylorandfrancis.com Based on observed clinical pharmacokinetics, this compound is typically dosed every 6 hours. nih.gov
Relationship between Central Nervous System Depression and Muscle Relaxant Effects
The precise mechanism by which this compound exerts its muscle relaxant effects is not fully established. drugbank.compdr.netmedcentral.comhpra.ie It is classified as a centrally acting skeletal muscle relaxant, and its effects are believed to be related to general central nervous system (CNS) depression. drugbank.compdr.netwikipedia.orgmedcentral.comhpra.ie this compound is thought to act on the CNS, possibly by depressing polysynaptic reflexes. hres.ca It does not directly affect skeletal muscle contractility, motor nerve fibers, or motor end plates. drugbank.compdr.netmedcentral.comnih.gov Unlike neuromuscular blocking agents, it does not depress neuronal conduction, neuromuscular transmission, or muscle excitability. pdr.netmedcentral.com Many authorities attribute the beneficial effects of skeletal muscle relaxants, including this compound, primarily to their sedative properties, which are a manifestation of CNS depression. medcentral.com
Pharmacokinetic Profile
The pharmacokinetic profile of this compound describes how the drug is absorbed, distributed, metabolized, and eliminated by the body.
Absorption Characteristics
This compound is well absorbed following administration.
Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract. medcentral.comhpra.iemedicines.org.ukmdpi.com Animal studies suggest that absorption occurs in the small intestine. hres.ca Peak blood or serum concentrations are typically attained in approximately 1 to 2 hours after a single oral dose. pdr.netmedcentral.comnih.govnih.govuptodateonline.ir Older studies have reported maximum plasma concentrations occurring in 0.5 hours. drugbank.comnih.gov Peak plasma concentrations following a single 2-g oral dose have been reported to average 16.5 mcg/mL (measured as total carbamates) and 29.8 mcg/mL (using an assay specific for this compound). medcentral.comnih.gov The time to maximum concentration is reported as 1.1 hours for healthy patients. drugbank.comnih.gov The oral bioavailability in horses has been reported to range from 50.7% to 124%. rmtcnet.comnih.gov
Here is a summary of oral absorption characteristics:
| Characteristic | Data | Source(s) |
| Absorption Site (Animal) | Small intestine | hres.ca |
| Time to Peak Concentration | 1-2 hours (typical) pdr.netmedcentral.comnih.govnih.govuptodateonline.ir, 0.5 hours (older studies) drugbank.comnih.gov, 1.1 hours (healthy patients) drugbank.comnih.gov, 1-3 hours hpra.ie | drugbank.compdr.netmedcentral.comhpra.ienih.govnih.govuptodateonline.ir |
| Peak Plasma Concentration (2g oral dose) | 16.5 mcg/mL (total carbamates) medcentral.comnih.gov, 29.8 mcg/mL (specific assay) medcentral.comnih.gov | medcentral.comnih.gov |
| Oral Bioavailability (Horses) | 50.7% - 124% | rmtcnet.comnih.gov |
Time to Peak Plasma Concentration (Tmax)
Following oral administration of this compound, peak plasma concentrations are generally attained within approximately 1 to 2 hours. medcentral.comnih.gov Some older studies have reported peak plasma concentrations occurring as early as 0.5 hours. drugbank.com In healthy volunteers, the time to maximum concentration is reported as 1.1 hours. drugbank.comnih.gov For patients undergoing hemodialysis, the Tmax is also reported as 1.1 hours. drugbank.comnih.gov
In studies involving rats, Tmax values varied with dose. For oral doses of 15, 30, and 60 mg/kg, peak plasma levels were reached earlier, at 6, 6, and 10 minutes, respectively. nih.gov A higher oral dose of 150 mg/kg in rats resulted in a later Tmax of 150 minutes. nih.gov
| Population/Species | Dose (if specified) | Tmax (hours/minutes) | Source |
| Healthy Humans | 1.1 hours | drugbank.comnih.gov | |
| Hemodialysis Patients | 1.1 hours | drugbank.comnih.gov | |
| Humans (Older studies) | 0.5 hours | drugbank.com | |
| Humans (Oral administration) | 1-2 hours | medcentral.comnih.gov | |
| Rats | 15 mg/kg (oral) | 6 minutes | nih.gov |
| Rats | 30 mg/kg (oral) | 6 minutes | nih.gov |
| Rats | 60 mg/kg (oral) | 10 minutes | nih.gov |
| Rats | 150 mg/kg (oral) | 150 minutes | nih.gov |
Distribution Profile
Plasma Protein Binding
This compound demonstrates moderate binding to plasma proteins. In healthy individuals, the plasma protein binding ranges between 46% and 50%. wikipedia.orgdrugs.comrxlist.comnih.govtherecoveryvillage.com In patients undergoing hemodialysis, the protein binding is reported to be between 47.3% and 48.9%. drugbank.com Elderly healthy volunteers showed a slightly decreased fraction of bound this compound, ranging from 41% to 43%, compared to younger healthy volunteers (46% to 50%). drugs.comrxlist.com Patients with cirrhosis also showed a decrease in plasma protein binding to approximately 40% to 45%. drugs.com
| Population/Condition | Plasma Protein Binding (%) | Source |
| Healthy Individuals | 46-50 | wikipedia.orgdrugs.comrxlist.comnih.govtherecoveryvillage.com |
| Hemodialysis Patients | 47.3-48.9 | drugbank.com |
| Elderly Healthy Volunteers | 41-43 | drugs.comrxlist.com |
| Patients with Cirrhosis | 40-45 | drugs.com |
Volume of Distribution (in animal models)
Volume of distribution data in humans is scarce. rxlist.comdrugbank.com Studies in horses have provided some data on the volume of distribution. In horses, the volume of distribution at steady state is reported to be between 515 and 942 mL/kg or 1.05 to 1.21 L/kg. drugbank.comrmtcnet.comresearchgate.net Another reported range for volume of distribution at steady state in horses is 724 to 1130 mL/kg. drugbank.com
Acute animal studies have indicated that the highest concentrations of this compound are found in the liver and kidneys. hres.cahres.ca Animal studies also suggest that this compound crosses the placental and blood-brain barriers. hres.cahres.ca
| Species | Volume of Distribution (Steady State) | Units | Source |
| Horses | 515-942 | mL/kg | drugbank.com |
| Horses | 724-1130 | mL/kg | drugbank.com |
| Horses | 1.05-1.21 | L/kg | rmtcnet.comresearchgate.net |
Metabolic Pathways and Metabolite Characterization
This compound undergoes extensive metabolism, primarily in the liver. medcentral.comnih.gov The main metabolic pathways identified in humans, rats, and dogs are dealkylation and hydroxylation, followed by conjugation. hres.cawikipedia.orgmedcentral.comnih.govtandfonline.commerckvetmanual.compharmacompass.com Conjugation occurs through glucuronidation or sulfation. nih.govdrugbank.comtandfonline.compharmacompass.com
All major metabolites of this compound are unhydrolyzed carbamates. wikipedia.org Essentially all this compound metabolites are eliminated in the urine. medcentral.comdrugs.comrxlist.comtherecoveryvillage.com Small amounts of unchanged this compound are also excreted in the urine. wikipedia.orgmedcentral.comdrugs.comrxlist.com
Dealkylation
One of the primary metabolic pathways for this compound is dealkylation. hres.cawikipedia.orgmedcentral.comnih.govnih.govtandfonline.comnih.gov This process involves the removal of an alkyl group. Specifically, O-demethylation occurs. wikipedia.org One identified metabolite formed through dealkylation is 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate, also referred to as desmethyl-methocarbamol. hres.canih.govdrugbank.comtandfonline.compharmacompass.comnih.gov
Hydroxylation
Hydroxylation is another significant metabolic pathway for this compound. hres.cawikipedia.orgmedcentral.comnih.govnih.govtandfonline.comnih.gov This involves the addition of a hydroxyl group to the molecule, specifically through Phase I ring hydroxylation. wikipedia.org A metabolite formed via hydroxylation is 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate. hres.canih.govdrugbank.comtandfonline.compharmacompass.com
These metabolites, formed through dealkylation and hydroxylation, are subsequently conjugated with glucuronic acid or sulfate (B86663) before excretion. nih.govdrugbank.comtandfonline.compharmacompass.com Studies in rats have shown the presence of glucuronides of this compound, desmethyl-methocarbamol, and hydroxylated this compound metabolites in bile. tandfonline.comnih.gov
| Metabolic Pathway | Description | Identified Metabolites | Source |
| Dealkylation | Removal of an alkyl group (O-demethylation) | 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate (desmethyl-methocarbamol) | hres.cawikipedia.orgnih.govdrugbank.comnih.govtandfonline.compharmacompass.comnih.gov |
| Hydroxylation | Addition of a hydroxyl group (Ring hydroxylation) | 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate | hres.cawikipedia.orgnih.govdrugbank.comnih.govtandfonline.compharmacompass.comnih.gov |
| Conjugation | Attachment of glucuronic acid or sulfate | Glucuronide and sulfate conjugates of metabolites and potentially unchanged this compound | wikipedia.orgnih.govdrugbank.comtandfonline.commerckvetmanual.compharmacompass.comnih.gov |
Conjugation (Glucuronidation, Sulfation)
Following initial metabolic transformations, this compound and its metabolites undergo conjugation, primarily through glucuronidation and sulfation pathways. drugbank.compharmacompass.commerckvetmanual.com This process increases the water solubility of the compounds, facilitating their excretion from the body. Studies in various species, including rats, dogs, and humans, have indicated that this compound and its metabolites are excreted in the urine as glucuronic acid and ester sulfate conjugates. pharmacompass.com Specifically, glucuronidation is estimated to account for 40-50% of the elimination of metabolites derived from 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate. medcentral.comnih.gov
Role of Liver Metabolism
This compound is extensively metabolized, primarily in the liver. drugs.commedcentral.compatsnap.comwikipedia.orgmedscape.comdrugs.comlongislandinterventions.com The main metabolic pathways involve Phase I reactions, specifically dealkylation and hydroxylation. drugs.commedcentral.comwikipedia.orgmerckvetmanual.commedscape.comdrugs.comnih.gov These transformations lead to the formation of metabolites such as 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate. drugbank.compharmacompass.comnih.govmedscape.com Following these Phase I reactions, Phase II conjugation, including glucuronidation and sulfation, occurs. wikipedia.orgdrugbank.compharmacompass.commerckvetmanual.com The carbamate (B1207046) bond of this compound is not significantly hydrolyzed metabolically. wikipedia.orgkjcls.orgresearchgate.net
Elimination and Excretion
The majority of a this compound dose is eliminated from the body in the urine, primarily in the form of its metabolites. medcentral.comdrugbank.comdrugs.comlongislandinterventions.comaddictionresource.comcaspiantamin.com
Renal Excretion of Metabolites
Essentially all this compound metabolites are eliminated via renal excretion. drugs.comnih.govcaspiantamin.comdroracle.ai The conjugated metabolites, such as glucuronides and sulfates, are highly water-soluble and are readily excreted through the kidneys. medcentral.comnih.gov
Excretion of Unchanged this compound
While the majority of the drug is metabolized, small amounts of unchanged this compound are also excreted in the urine. drugs.commedcentral.comwikipedia.orgdrugs.comnih.govcaspiantamin.com Based on limited data, approximately 10-15% of a single oral dose may be excreted in the urine as unchanged drug. medcentral.comnih.govdrugs.com
Plasma Elimination Half-Life
In healthy individuals, the mean plasma elimination half-life of this compound typically ranges between 1 and 2 hours. drugs.commedcentral.comfda.govwikipedia.orgdrugs.comnih.govaddictionresource.comcaspiantamin.comamericanregent.com Some older studies have reported half-lives ranging from 1.6 to 2.15 hours. drugbank.com The half-life can be slightly prolonged in certain populations, such as the elderly and those with impaired hepatic function. drugs.comwikipedia.orgdrugs.comaddictionresource.com
Here is a summary of reported plasma elimination half-life data:
| Population | Mean Plasma Elimination Half-Life (hours) | Source |
| Healthy Volunteers | 1 - 2 | drugs.commedcentral.comfda.govwikipedia.orgdrugs.comnih.govaddictionresource.comcaspiantamin.comamericanregent.com |
| Healthy Volunteers | 1.14 | drugbank.com |
| Healthy Volunteers (Younger) | 1.1 ± 0.27 | drugs.comaddictionresource.comamericanregent.com |
| Healthy Volunteers (Elderly) | 1.5 ± 0.4 | drugs.comaddictionresource.comamericanregent.com |
| Renal Impairment (Hemodialysis) | 1.2 ± 0.6 | drugs.comfda.govdroracle.aiamericanregent.com |
| Cirrhosis (Alcohol Abuse) | 3.38 ± 1.62 | drugs.com |
Pharmacokinetics in Special Populations
Pharmacokinetics of this compound can be altered in certain patient populations. In the elderly, the mean elimination half-life has been observed to be slightly prolonged compared to younger individuals. drugs.comwikipedia.orgdrugs.comaddictionresource.comamericanregent.com For instance, studies showed a mean half-life of 1.5 ± 0.4 hours in elderly healthy volunteers (mean age 69 ± 4 years) compared to 1.1 ± 0.27 hours in a younger healthy population (mean age 53.3 ± 8.8 years). drugs.comaddictionresource.comamericanregent.com Additionally, the fraction of this compound bound to plasma proteins may be slightly decreased in the elderly (41-43%) compared to younger volunteers (46-50%). drugs.comaddictionresource.comamericanregent.com
In patients with renal impairment, particularly those on maintenance hemodialysis, the clearance of this compound is reduced by approximately 40% compared to individuals with normal renal function. drugs.comfda.govdrugs.comnih.govdroracle.aiamericanregent.com However, the mean elimination half-life in renally impaired patients on hemodialysis has been reported to be similar to that in normal subjects (1.2 ± 0.6 hours versus 1.1 ± 0.3 hours). drugs.comfda.govamericanregent.com It is important to note that the intravenous formulation of this compound is generally contraindicated in patients with renal impairment due to the presence of polyethylene (B3416737) glycol, which can potentially exacerbate pre-existing acidosis and urea (B33335) retention. medcentral.comnih.govamericanregent.compdr.net
Hepatic impairment also affects this compound pharmacokinetics. In patients with cirrhosis secondary to alcohol abuse, the mean total clearance of this compound was significantly reduced (approximately 70%) compared to age- and weight-matched normal subjects. drugs.com Consequently, the mean elimination half-life was notably prolonged in cirrhotic patients (3.38 ± 1.62 hours) compared to normal subjects (1.11 ± 0.27 hours). drugs.com The percentage of this compound bound to plasma proteins was also decreased in cirrhotic patients (approximately 40-45%) compared to normal subjects (46-50%). drugs.com
This compound is a carbamate derivative of guaifenesin (B1672422) used as a centrally-acting skeletal muscle relaxant. mims.comguidetopharmacology.org Its precise mechanism of action has not been definitively established but is thought to involve general central nervous system (CNS) depression. medcentral.comrxlist.comdrugs.com It does not directly affect skeletal muscle contractility, motor nerve fibers, or motor end plates. nih.gov
Hepatic Impairment (Cirrhosis) Studies have shown that clearance of this compound is reduced in patients with cirrhosis.rxlist.comdrugs.comnih.govIn a study involving 8 patients with cirrhosis secondary to alcohol abuse, the mean total clearance of this compound was reduced by approximately 70% compared to age- and weight-matched normal subjects.rxlist.comdrugs.comfda.govThe mean elimination half-life in cirrhotic patients was significantly prolonged (3.38 ± 1.62 hours) compared to normal subjects (1.11 ± 0.27 hours).rxlist.comdrugs.comfda.govThe percentage of this compound bound to plasma proteins was also found to be decreased in cirrhotic patients (approximately 40-45%) compared to normal subjects (46-50%).rxlist.comdrugs.comfda.gov
Here is a data table summarizing findings in hepatic impairment:
| Population | Mean Total Clearance (% Reduction vs. Normal) | Mean Elimination Half-Life (hours) | Plasma Protein Binding (%) |
| Normal Subjects | - | 1.11 ± 0.27 | 46-50 |
| Patients with Cirrhosis | ~70% | 3.38 ± 1.62 | 40-45 |
Elderly Populations In elderly healthy volunteers, the mean elimination half-life of this compound was slightly prolonged compared to younger healthy volunteers.rxlist.comdrugs.comFor elderly volunteers (mean age 69 ± 4 years), the mean half-life was 1.5 ± 0.4 hours, while for younger volunteers (mean age 53.3 ± 8.8 years), it was 1.1 ± 0.27 hours.rxlist.comdrugs.comThe fraction of this compound bound to plasma proteins was also slightly decreased in the elderly (41-43%) compared to younger volunteers (46-50%).rxlist.comdrugs.com
Here is a data table summarizing findings in elderly populations:
| Population | Mean Age (years) | Mean Elimination Half-Life (hours) | Plasma Protein Binding (%) |
| Younger Healthy Volunteers | 53.3 ± 8.8 | 1.1 ± 0.27 | 46-50 |
| Elderly Healthy Volunteers | 69 ± 4 | 1.5 ± 0.4 | 41-43 |
Hemodialysis Patients In renally-impaired patients on maintenance hemodialysis, the clearance of this compound was reduced by about 40% compared to normal subjects.rxlist.comdrugs.comHowever, the mean elimination half-life in hemodialysis patients (1.2 ± 0.6 hours) was similar to that in normal subjects (1.1 ± 0.3 hours).rxlist.comdrugs.comOne study in hemodialysis patients demonstrated no alteration in elimination time compared to control patients, although renal clearance was reduced.nih.govThe time to maximum concentration is reported as 1.1 hours for both healthy patients and those on hemodialysis.drugbank.comThe maximum plasma concentration was 21.3 mg/L for healthy patients and 28.7 mg/L in hemodialysis patients.drugbank.comThe area under the curve (AUC) for healthy patients was 52.5 mg/Lhr, and for hemodialysis patients, it was 87.1 mg/Lhr.drugbank.comthis compound is 46-50% protein bound in healthy patients and 47.3-48.9% protein bound in hemodialysis patients.drugbank.com
Here is a data table summarizing findings in hemodialysis patients:
| Population | Mean Clearance (% Reduction vs. Normal) | Mean Elimination Half-Life (hours) | Time to Peak Concentration (hours) | Peak Plasma Concentration (mg/L) | AUC (mg/L*hr) | Plasma Protein Binding (%) |
| Normal Subjects | - | 1.1 ± 0.3 | 1.1 | 21.3 | 52.5 | 46-50 |
| Hemodialysis Patients | ~40% | 1.2 ± 0.6 | 1.1 | 28.7 | 87.1 | 47.3-48.9 |
Preclinical Research and Animal Studies
Animal Models for Muscle Relaxant Properties
Animal models are widely used to assess the muscle relaxant properties of compounds. The frog rectus muscle technique is one method employed for initial screening. In a study evaluating pheniramine (B192746) maleate, this technique involved adding varying concentrations of the compound (100µg, 200µg, 400µg, and 800µg) along with 80µg of acetylcholine (B1216132) to an organ bath containing isolated frog rectus muscles. The response was recorded using a kymograph. While this specific study focused on pheniramine maleate, it illustrates a methodology applicable to assessing muscle relaxant effects in an animal model. ijbcp.com Studies in rats have also investigated the skeletal muscle relaxant action of antihistamines on acetylcholine-induced muscle contractions, a methodology that could be applied to methocarbamol. ijbcp.com
Studies on Prevention of Convulsions in Animal Models
Animal studies have indicated that this compound may possess anticonvulsant properties. Research has shown that in animal models, this compound can prevent convulsions induced by electric shock. pharmacompass.com This suggests a potential effect on neuronal excitability and the central nervous system pathways involved in seizure activity.
Investigations of Neuromuscular Transmission in Murine Models
Investigations into the effects of this compound on neuromuscular transmission have been conducted using murine diaphragm-phrenic nerve preparations. These studies aim to elucidate how this compound influences the communication between nerves and muscles. One study found that this compound, at a concentration of 2 mM, decreased the decay of endplate currents and slowed the decay of endplate potentials. researchgate.net This suggests an effect on the postsynaptic response at the neuromuscular junction.
Studies on Muscle Force in Mouse Soleus Muscles
Research on isolated mouse soleus muscles has provided insights into the direct effects of this compound on muscle force. Studies have shown that this compound can reduce the tetanic force of soleus muscles. researchgate.netphysoc.orguni-muenchen.de This reduction in force suggests a peripheral action of this compound on skeletal muscle, potentially involving interference with excitation-contraction coupling. Further studies have indicated that this compound blocks muscular voltage-gated Na+ channels, specifically Nav1.4 channels, which are present in intrafusal fibers and are a potential target for the drug's peripheral actions. researchgate.netuni-muenchen.de
Toxicological Assessments (LD50 in rats)
Toxicological assessments, including the determination of the median lethal dose (LD50), have been performed for this compound in animals. The oral LD50 in rats has been reported as 3576.2 mg/kg. probes-drugs.org Signs of intoxication observed in animal studies include ataxia, catalepsy, convulsions, and coma. medicines.org.uk Studies on chronic toxicity have not been extensively performed. medicines.org.uk
Clinical Efficacy and Comparative Studies
Efficacy in Acute Musculoskeletal Pain
Methocarbamol is indicated as an adjunct to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal conditions. drugs.com Clinical evidence suggests that it is effective in managing pain and improving mobility in these situations. nih.govkpi.ua The therapeutic effect of this compound is thought to be related to its general central nervous system depressant effects. researchgate.net
A randomized, placebo-controlled study demonstrated that this compound is an efficient and well-tolerated treatment for patients with acute low back pain and the associated mobility restrictions. nih.gov In this study, a significantly higher percentage of patients in the this compound group experienced complete pain relief compared to the placebo group. nih.govresearchgate.net Furthermore, both patients and physicians rated the efficacy of this compound favorably. nih.gov Another study found that the concomitant administration of indomethacin (B1671933) and this compound was more effective in reducing pain intensity and improving physical function than indomethacin alone. researchgate.net
Clinical Trials in Specific Conditions
In a randomized, double-blind, placebo-controlled multicenter study, patients with acute low back pain for at least 24 hours, associated with muscle spasms and restricted mobility, were treated with oral this compound for up to eight days. nih.govresearchgate.net The results showed that 44% of patients in the this compound group pre-terminated the study due to complete pain relief, compared to 18% in the placebo group. nih.govresearchgate.net Additionally, measures of mobility, such as the fingertip-to-floor distance and a modified Schober's test, showed clear improvements in the this compound-treated group. nih.govresearchgate.net
This compound is primarily utilized for managing muscle spasms and pain associated with acute musculoskeletal disorders. drugs.comf1000research.com Its mechanism of action involves blocking nerve impulses sent to the brain, which contributes to its muscle relaxant effects. drugs.com
A double-blind, parallel study involving 180 patients with acute musculoskeletal disorders resulting from trauma or inflammation found that this compound was significantly more effective than placebo after two days of treatment (80% vs. 45% effectiveness, respectively). omicsonline.org
This compound has been used as an adjunctive therapy in the management of tetanus to control the neuromuscular manifestations of the disease. drugs.com Clinical evidence suggests it can have a beneficial effect in controlling the severe muscle spasms characteristic of tetanus. drugs.com It is important to note that this compound does not replace the standard procedures for tetanus management, such as debridement, administration of tetanus antitoxin, and supportive care. drugs.com
One study described the conservative management of 11 consecutive tetanus cases using a combination of diazepam and this compound administered intravenously. nih.gov The authors suggested that this combination of muscle relaxants may lead to an improvement in the outcomes of conservative management of clinical tetanus. nih.gov
The role of this compound in postoperative pain management has been investigated in several studies. A prospective, double-blind, randomized controlled trial compared the effectiveness of intravenous this compound and intramuscular nefopam (B83846) for postoperative pain in 110 adults undergoing elective orthopedic surgeries. nih.gov The study found that this compound consistently demonstrated lower mean Visual Analog Scale (VAS) scores at one, six, and 12 hours post-operation, indicating superior pain relief compared to nefopam. nih.gov
However, a target trial emulation using electronic health record data from patients undergoing elective spine surgery found that intravenous this compound administered within two hours postoperatively was not associated with significant reductions in postoperative pain scores or opioid consumption compared to usual care without this compound. bmj.com Another clinical trial is currently evaluating the impact of intravenous this compound on postoperative pain and opioid use in adults undergoing elective spine surgery. clinicaltrials.govveeva.comclinconnect.io
Comparative Efficacy with Other Muscle Relaxants
The comparative efficacy of this compound against other muscle relaxants has been a subject of clinical investigation, yielding mixed results.
One randomized, double-blind clinical trial in an emergency department setting compared this compound with diazepam for acute low back pain. bmj.com The study found that while both drugs provided pain relief after 60 minutes, diazepam was slightly more effective. researchgate.netbmj.com However, diazepam was associated with a higher incidence of drowsiness. researchgate.netbmj.com
A study comparing injectable this compound to injectable thiocolchicoside (B1682803) for non-specific back pain with muscle-tonic syndrome found that after three days of treatment, back pain decreased by 48.9% in the this compound group compared to 35.5% in the thiocolchicoside group. researchgate.net Electromyographic signs of muscle spasm also disappeared in a higher percentage of patients treated with this compound (80%) compared to thiocolchicoside (53.3%). researchgate.net
In a trial comparing this compound to cyclobenzaprine (B1214914) for localized muscle spasm, no significant differences were found in their effects on improving muscle spasm, limitation of motion, or limitation of daily activities. However, a systematic review noted that while cyclobenzaprine has been consistently found to be effective, there is limited or inconsistent data regarding the effectiveness of this compound compared to placebo for musculoskeletal conditions. nih.gov Another comparative study did not demonstrate this compound to be more effective than chlorphenesin (B1668841) or carisoprodol. omicsonline.org
| Condition | Comparator | Key Findings | Citation |
| Acute Low Back Pain | Placebo | This compound group had 44% of patients with complete pain relief vs. 18% in the placebo group. | nih.govresearchgate.net |
| Acute Low Back Pain | Diazepam | Diazepam was slightly more effective for pain relief at 60 minutes, but caused more drowsiness. | researchgate.netbmj.com |
| Non-specific Back Pain | Thiocolchicoside (injectable) | After 3 days, pain decreased by 48.9% with this compound vs. 35.5% with thiocolchicoside. | researchgate.net |
| Postoperative Orthopedic Pain | Nefopam (intramuscular) | This compound showed significantly lower VAS scores at 1, 6, and 12 hours post-operation. | nih.gov |
| Localized Muscle Spasm | Cyclobenzaprine | No significant differences in improvement of muscle spasm or motion limitations. | |
| Acute Musculoskeletal Disorders | Placebo | This compound was significantly more effective (80%) than placebo (45%) after 2 days. | omicsonline.org |
Comparison with NSAIDs and Analgesics
Clinical investigations into the efficacy of this compound, particularly in comparison to nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesics, have yielded mixed results, often highlighting its role as an adjunctive therapy.
A significant randomized, double-blind, comparative effectiveness trial focused on patients with acute, non-traumatic, non-radicular low back pain. nih.gov This study compared the functional outcomes of patients treated with a one-week course of naproxen (B1676952) plus a placebo against those treated with naproxen plus this compound. nih.gov The primary measure was the improvement in the Roland Morris Disability Questionnaire (RMDQ) score. The results indicated that adding this compound to naproxen did not lead to a clinically significant improvement in functional outcomes compared to naproxen with a placebo. nih.gov There is a general lack of high-quality evidence to suggest that this compound is more effective than NSAIDs for acute musculoskeletal pain. nih.gov
However, in a double-blind clinical trial with 64 patients suffering from acute low back pain, the combination of indomethacin and this compound was found to be more effective. nih.gov This study revealed that the group receiving both indomethacin and this compound experienced a significantly greater reduction in pain intensity and a more substantial improvement in physical function, as measured by the Back Pain Function Scale (BPFS), compared to the group receiving indomethacin alone. nih.gov
Table 1: Comparison of Naproxen with and without this compound for Acute Low Back Pain
| Treatment Group | Mean Improvement in RMDQ Score (1 Week) | 95% Confidence Interval |
|---|---|---|
| Naproxen + Placebo | 10.9 | 8.9, 12.9 |
| Naproxen + this compound | 8.1 | 6.1, 10.1 |
In the context of postoperative pain management, a prospective, double-blind, randomized controlled trial compared the efficacy of intravenous this compound to intramuscular nefopam, a non-opioid analgesic, in patients undergoing orthopedic surgeries. nih.govresearchgate.net The study, which assessed pain using the Visual Analogue Scale (VAS) at various intervals post-operation, found that this compound demonstrated superior pain relief. nih.govresearchgate.net The this compound group consistently reported lower mean VAS scores at one, six, and twelve hours after surgery, with the differences being highly statistically significant. nih.govresearchgate.net
Table 2: Postoperative Pain Scores (VAS) for this compound vs. Nefopam
| Time Interval | Mean VAS Score (this compound) | Mean VAS Score (Nefopam) | P-value |
|---|---|---|---|
| 1 Hour | 3.58 | 5.31 | <0.001 |
| 6 Hours | 4.82 | 5.53 | <0.001 |
| 12 Hours | 3.07 | 4.71 | <0.001 |
Studies on Off-Label Uses
This compound has been investigated for a variety of conditions beyond its FDA-approved indication for acute musculoskeletal pain. These off-label applications target a range of painful disorders.
One of the historical off-label uses of this compound was in the management of the neuromuscular manifestations of tetanus. drugs.commayoclinic.org Clinical evidence suggested it could be a beneficial component of a comprehensive treatment plan, though it is not a replacement for standard procedures such as debridement and tetanus antitoxin administration. drugs.com More recently, benzodiazepines have largely superseded this compound for this indication. nih.gov
Further research has explored its utility for other conditions. A randomized controlled trial investigated this compound for the treatment of muscle cramps in patients with liver cirrhosis. nih.gov The study found that patients treated with this compound experienced a significant decrease in the frequency, duration, and pain score of their cramps compared to a placebo group. nih.govresearchgate.net Other studied off-label uses include non-specific low-back pain, fibromyalgia, and myofascial pain. nih.gov
Table 3: Summary of Investigated Off-Label Uses for this compound
| Condition | Summary of Research Findings |
|---|---|
| Muscle Cramps in Cirrhosis | A randomized controlled trial showed a significant decrease in cramp (B10822548) frequency, duration, and pain compared to placebo. nih.govresearchgate.net |
| Opiate Withdrawal | Used as a supplementary medication to alleviate muscle aches and pains associated with withdrawal. nih.gov |
| Tetanus | Historically used to help control neuromuscular manifestations, but now largely replaced by benzodiazepines. nih.govdrugs.com |
| Fibromyalgia | Has been explored as a treatment option, though it is not an FDA-approved indication. nih.gov |
Adverse Effects and Safety Profiles in Clinical Research
Central Nervous System Related Adverse Effects
Adverse effects related to the central nervous system (CNS) are among the most frequently reported with methocarbamol administration. mims.comfishersci.canih.govguidetopharmacology.org Common CNS effects include drowsiness, dizziness, and lightheadedness. mims.comfishersci.canih.govguidetopharmacology.org Other reported CNS effects encompass blurred vision, headache, nystagmus (involuntary eye movements), diplopia (double vision), vertigo, mild muscular incoordination, syncope (fainting), amnesia, confusion, insomnia, and sedation. mims.comguidetopharmacology.org Seizures, including grand mal seizures, have been reported, particularly in association with intravenous administration, although a causal relationship has not always been established. mims.comguidetopharmacology.org A study comparing this compound and cyclobenzaprine (B1214914) in acute stroke patients found this compound use was associated with an increased risk of sedation/fatigue and seizure.
| CNS Adverse Effect | Reported in Clinical Data/Post-marketing |
| Drowsiness | Yes mims.comfishersci.canih.govguidetopharmacology.org |
| Dizziness/Lightheadedness | Yes mims.comfishersci.canih.govguidetopharmacology.org |
| Blurred Vision | Yes mims.comnih.govguidetopharmacology.org |
| Headache | Yes mims.comnih.govguidetopharmacology.org |
| Nystagmus | Yes mims.comguidetopharmacology.org |
| Diplopia | Yes mims.comguidetopharmacology.org |
| Vertigo | Yes mims.comguidetopharmacology.org |
| Mild Muscular Incoordination | Yes mims.comguidetopharmacology.org |
| Syncope | Yes mims.comguidetopharmacology.org |
| Amnesia | Yes mims.comguidetopharmacology.org |
| Confusion | Yes mims.comguidetopharmacology.org |
| Insomnia | Yes mims.comguidetopharmacology.org |
| Sedation | Yes mims.comguidetopharmacology.org |
| Seizures | Yes mims.comguidetopharmacology.org |
In a bioequivalence study involving 32 subjects, headache was the most frequently reported adverse event, occurring in nine subjects. All reported adverse events in this study were mild. Another study comparing this compound to placebo in acute low back pain reported adverse drug reactions in 5.6% of patients receiving this compound.
Cardiovascular Adverse Effects
This compound can cause cardiovascular adverse effects, including bradycardia, hypotension, flushing, syncope, and thrombophlebitis, particularly with intravenous administration. mims.comfishersci.caguidetopharmacology.org
Bradycardia (slow heart rate) and hypotension (low blood pressure) are recognized cardiovascular adverse effects associated with this compound. mims.comfishersci.caguidetopharmacology.org Clinical data, including FDA drug labels, list bradycardia and hypotension as potential adverse reactions. fishersci.caguidetopharmacology.org A study evaluating medication side effect profiles in acute stroke patients found that this compound use was associated with an increased risk of both bradycardia and hypotension compared to cyclobenzaprine.
Research suggests that this compound has the potential to prolong the QTc interval, though this effect is generally considered mild in comparison to other medications. Caution is advised when administering this compound to patients with pre-existing QTc prolongation, those concurrently using other medications known to prolong the QTc interval, or individuals with risk factors such as electrolyte imbalances (specifically low potassium or magnesium). In high-risk patients, healthcare providers may consider recommending electrocardiogram (ECG) monitoring, particularly when initiating therapy or adjusting dosage. The mechanism underlying QTc prolongation is believed to involve interference with cardiac ion channels that regulate heart rhythm.
Gastrointestinal Adverse Effects
Gastrointestinal adverse effects have been reported with this compound use. These include nausea, vomiting, dyspepsia (indigestion), metallic taste, and general GI upset. mims.comnih.govguidetopharmacology.org Anorexia has also been reported, particularly after oral administration. mims.com In rare instances, adynamic ileus has been reported in a patient receiving a high oral dose of this compound. mims.com Dry mouth and diarrhea have also been identified as possible side effects related to this compound.
Hypersensitivity Reactions
Hypersensitivity reactions can occur in patients receiving this compound. These reactions may manifest as allergic responses such as urticaria (hives), pruritus (itching), rash, skin eruptions, and conjunctivitis with nasal congestion. mims.comnih.govguidetopharmacology.org More severe hypersensitivity reactions, including angioedema (swelling beneath the skin) and anaphylactic reactions (severe, potentially life-threatening allergic reactions), have also been reported. mims.comfishersci.caguidetopharmacology.org
Hepatic Safety Profile and Liver Injury Research
Regarding hepatic safety, while product labeling for this compound mentions the possibility of jaundice, including cholestatic jaundice, published evidence directly linking this compound to significant hepatic injury or clinically apparent drug-induced liver disease is limited. mims.comguidetopharmacology.org Some reviews indicate that this compound is an unlikely cause of clinically apparent liver injury. Clinical trials have not always included routine monitoring of liver damage indicators such as serum transaminase levels, making it challenging to definitively exclude the possibility of mild liver injury with treatment. nih.gov Cases of elevated liver enzymes and liver disorders have been reported in post-marketing experience, but these have sometimes occurred in the context of overdose or in patients with complex medical histories.
Renal Considerations and Nephrotoxicity Research
Research into the direct nephrotoxicity of this compound itself is limited, and this compound has not been definitively linked to kidney injury in general use nih.gov. However, specific considerations arise with the intravenous formulation of this compound due to the presence of the excipient polyethylene (B3416737) glycol (PEG) nih.govresearchgate.netnih.gov.
Intravenous this compound is contraindicated in patients with renal impairment nih.gov. This contraindication is primarily attributed to the polyethylene glycol content, which has been associated with metabolic acidosis, renal injury, and hyperosmolarity nih.govresearchgate.netnih.gov. While intravenous this compound was approved with a warning regarding PEG-associated adverse events in patients with renal impairment, the initial prescribing information acknowledged a lack of objective data to fully support this claim researchgate.netnih.gov. A commentary on PEG toxicity from intravenous this compound highlights that PEG has been implicated in metabolic acidosis and nephrotoxicity researchgate.netnih.gov. Although this compound is primarily metabolized by the liver and excreted by the kidneys, it typically does not cause kidney damage or impairment when used as prescribed in patients with normal renal function droracle.ai. Patients with pre-existing kidney disease may require dosage adjustments due to potential accumulation of the medication droracle.ai. Rare cases of kidney-related side effects, such as dark or discolored urine, have been reported and warrant medical attention droracle.ai.
Drug Interactions and Associated Research
This compound, a centrally acting skeletal muscle relaxant, has the potential for significant drug interactions, particularly with other central nervous system (CNS) depressants wikipedia.orgaddictionresource.comgoodrx.comdrugbank.com. Clinicians should exercise caution when prescribing this compound to patients on multiple CNS depressants or those with substance use disorders nih.gov.
Interactions with Central Nervous System Depressants
The concurrent use of this compound with other CNS depressants can intensify sedative and depressant effects addictionresource.com. This can lead to increased drowsiness, dizziness, slowed or difficult breathing, and impaired cognitive and motor function addictionresource.com. The combined effect can significantly impair a person's ability to perform tasks requiring alertness, such as driving or operating machinery addictionresource.com.
Examples of CNS depressants that can interact with this compound include:
Benzodiazepines (e.g., diazepam, lorazepam) addictionresource.com
Opioid analgesics (e.g., morphine, oxycodone) addictionresource.comgoodrx.com
Barbiturates (e.g., phenobarbital) addictionresource.com
Sleep medications (e.g., zolpidem, eszopiclone) addictionresource.com
Antipsychotics (e.g., risperidone, quetiapine) addictionresource.com
Alcohol addictionresource.comgoodrx.comdrugs.comamericanregent.com
Combining opioids with this compound can worsen drowsiness and dizziness, slow heart rate, and drop blood pressure. More seriously, there is an increased risk of severe side effects like slowed breathing and overdose goodrx.com. Concurrent use with alcohol is contraindicated due to the potential for combined CNS depression and additive sedative-hypnotic effects addictionresource.comdrugs.com. This combination can worsen side effects of both substances, including severe drowsiness or dizziness, slurred speech, slow or shallow breathing, confusion, and memory problems addictionresource.com.
Research highlights the prevalence of polypharmacy, particularly the concurrent use of skeletal muscle relaxants with opioids, which increases the concern for unintentional traumatic injuries and other health issues due to potential drug interactions addictionresource.com.
Interaction with Pyridostigmine (B86062) Bromide
This compound may inhibit the effects of pyridostigmine bromide wikipedia.orggoodrx.comamericanregent.comnih.govrxlist.comfda.gov. Pyridostigmine is used to treat myasthenia gravis, an autoimmune condition causing muscle weakness goodrx.comwikipedia.org. Pyridostigmine works by inhibiting the breakdown of acetylcholine (B1216132), increasing its levels and improving muscle strength goodrx.comwikipedia.org. This compound, however, may block acetylcholine, potentially counteracting the effects of pyridostigmine goodrx.com. Therefore, this compound should be used with caution in patients with myasthenia gravis who are taking anticholinesterase agents like pyridostigmine bromide nih.govgoodrx.comamericanregent.comrxlist.comfda.gov. While there is limited detailed research specifically on this interaction, the potential for antagonism exists goodrx.com.
Interactions with NSAIDs
Research on the interaction between this compound and non-steroidal anti-inflammatory drugs (NSAIDs) is limited, with some studies showing mixed results regarding enhanced therapeutic benefit addictionresource.com. However, this compound is generally not known to interact directly with NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) goodrx.com. It is typically considered safe to take these over-the-counter pain medications with this compound goodrx.com.
This compound and ibuprofen, for instance, work through different mechanisms; this compound reduces muscle spasms, while ibuprofen reduces inflammation and pain addictionresource.comhres.ca. When used together, they can provide complementary relief for conditions involving both muscle pain and inflammation addictionresource.com. A bioavailability study demonstrated that this compound and ibuprofen, when taken orally in combination, are bioequivalent to taking them individually, suggesting their absorption and bioavailability are independent of each other's presence hres.ca. This study in healthy adult male subjects found that the combination did not significantly alter the pharmacokinetic parameters (AUC, Cmax, Tmax, T½) of either ibuprofen or this compound compared to individual administration hres.ca.
While there is no significant pharmacological interaction between this compound and ibuprofen, patients should be aware of the potential risks associated with NSAID use, such as gastrointestinal adverse events droracle.ai.
Here is a summary of bioavailability data for Ibuprofen when taken alone or in combination with this compound:
| Parameter | Ibuprofen Alone (Arithmetic Mean (CV%)) | Ibuprofen + this compound (Arithmetic Mean (CV%)) | % Ratio of Geometric Means | 90% Confidence Interval |
| AUCT (ng.hr/mL) | 46591.878 (41.77) | 48119.898 (45.34) | 102.81 | 97.77 – 108.11 |
| AUC∞ (ng.hr/mL) | 48758.770 (40.27) | 50153.0384 (43.68) | 102.37 | 97.43 – 107.55 |
| Cmax (ng/mL) | 14651.097 (31.95) | 14088.767 (35.90) | 95.12 | 87.21 – 103.76 |
| Tmax (hr) | 1.594 (54.89) | 1.958 (43.03) | - | - |
| T½ (hr) | 1.875 (27.20) | 1.794 (21.84) | - | - |
Note: Tmax and T½ are expressed as arithmetic mean (CV%) only. Data is based on a bioequivalence study in healthy adult human male subjects under fasting conditions hres.ca.
Interactions with Acetaminophen (B1664979)
This compound and acetaminophen are not known to interact with each other goodrx.com. Taking them together is typically considered safe goodrx.com. Acetaminophen is often paired with this compound for additional pain relief addictionresource.com.
Research on fixed-dose combinations of this compound and acetaminophen has explored their efficacy and safety. An EMA review concluded that the available evidence was sufficient to support the effectiveness of a fixed-dose combination of this compound 380 mg and paracetamol (acetaminophen) 300 mg in the short-term, symptomatic treatment of painful muscle spasms europa.eueuropa.eu. The review found no new significant safety concerns for this fixed-dose combination, despite both substances being metabolized in the liver, and stated there was no evidence of a possible interaction leading to hepatotoxicity europa.eu. Non-clinical data presented in support of this combination suggested a low probability for an increase in the toxic metabolite of paracetamol, N-Acetyl-p-benzoquineimine (NAPQI), taking into account the metabolic pathways of both substances europa.eu.
Studies of fixed-dose combinations with paracetamol have shown the additive effect of paracetamol when given with a muscle relaxant europa.eu. Similarly, studies of fixed-dose combinations with this compound have demonstrated the additive effect of this compound when given with an analgesic europa.eu.
Toxicology and Overdose Research
Acute Toxicity Studies
Limited information is available regarding the acute toxicity of methocarbamol. medcentral.commedicines.org.uknih.govrxlist.comhpra.ie Animal studies have indicated that signs of intoxication include ataxia, catalepsy, convulsions, and coma. medicines.org.ukhpra.ie One study reported an oral LD50 in rats of 3576.2 mg/kg. drugbank.com Studies on chronic toxicity and potential toxicity on reproduction have not been performed. medicines.org.ukhpra.ie In vitro and in vivo studies on genetic toxicity did not reveal evidence of mutagenic potential, and long-term studies for evaluating carcinogenic potential have not been conducted. medicines.org.ukhpra.ie
Overdose Symptoms and Clinical Management
Overdose of this compound is frequently observed in conjunction with other central nervous system (CNS) depressants such as alcohol or benzodiazepines. nih.govrxlist.comdrugbank.comwikipedia.orgnih.gov Symptoms of this compound overdose can range from mild to severe. ontosight.ai Common symptoms include nausea, drowsiness, blurred vision, hypotension, seizures, and coma. nih.govrxlist.comdrugbank.comwikipedia.orgnih.gov Other reported symptoms include confusion or disorientation, slurred speech, dizziness or loss of balance, vomiting, abdominal pain, and urinary retention. ontosight.ai In severe cases, respiratory depression can occur. ontosight.ai
Clinical management of this compound overdose is primarily symptomatic and supportive. medcentral.comnih.govrxlist.comnih.gov Supportive measures include maintaining an adequate airway, monitoring urinary output and vital signs, and administering intravenous fluids if necessary. medcentral.comnih.govrxlist.comdrugbank.comnih.gov Activated charcoal administration may be used to help absorb the drug, and gastric lavage may be considered in severe cases. ontosight.aiontosight.ai Medications, such as anticonvulsants, may be administered to manage symptoms like seizures. ontosight.ai Close monitoring of vital signs and cardiac function is also recommended. ontosight.aiontosight.ai Hospitalization may be necessary in some cases for safety and ongoing care. ontosight.ai The usefulness of hemodialysis in managing this compound overdose is unknown. nih.gov
Case reports indicate that adults have survived significant ingestions of this compound alone with primarily drowsiness as the main symptom. One adult who ingested 22-30 g experienced extreme drowsiness and recovered uneventfully with symptomatic treatment. medcentral.comhpra.ie Another adult survived an ingestion of 30-50 g, with drowsiness being the principal symptom. medcentral.comhpra.iehres.ca
Special Populations and Clinical Considerations
Pregnancy and Lactation Research
Methocarbamol is classified as a Pregnancy Category C medication. nih.govwmuh.nhs.ukfda.gov This classification indicates that animal studies have shown adverse effects on the fetus, but adequate and well-controlled studies in pregnant women are not available. droracle.ai
Research indicates that this compound is known to cross the placental barrier in animal studies. nih.govwmuh.nhs.uk There have been reports of fetal and congenital abnormalities following in utero exposure to this compound in humans. nih.govfda.govdrugs.com Consequently, the use of this compound is generally not recommended for women who are pregnant or may become pregnant, particularly during the early stages of pregnancy, unless the potential benefits are judged to significantly outweigh the potential risks. nih.govfda.gov One unpublished case report mentioned a mother who used this compound throughout gestation, along with other substances, whose infant exhibited withdrawal symptoms at birth, although follow-up neurological examination was normal. doctorlib.org Data from a collaborative perinatal project involving a limited number of first-trimester exposures to this compound did not find congenital malformations in the exposed infants. doctorlib.org
Regarding lactation, no studies have been conducted to evaluate the use of this compound in breastfeeding women. nih.govdrugs.com Animal studies have shown that this compound and/or its metabolites are excreted in the milk of dogs. drugs.comdrugbank.com It is not known if this compound or its metabolites are excreted in human milk. drugs.comdrugbank.com Due to the lack of human data and the excretion in animal milk, manufacturers recommend exercising caution when administering this compound to a nursing woman. nih.govdrugs.com Some studies in women suggest minimal risk to the infant when used during breastfeeding. mayoclinic.orgmayoclinic.org
Pediatric Use Research (except for tetanus)
The safety and efficacy of this compound in pediatric patients younger than 16 years of age have not been established. nih.govdrugs.commayoclinic.orgmayoclinic.orgmedcentral.compdr.netdroracle.ai While this compound injection has established use in the management of tetanus in pediatric patients, its use for other indications in this population is not supported by established safety and efficacy data. drugs.commayoclinic.orgmedcentral.compdr.net
Geriatric Patients and Associated Risks
Skeletal muscle relaxants, including this compound, are often included in the Beers Criteria, which lists medications that should generally be avoided in the geriatric population due to potential risks. nih.govwikipedia.org Older adults using skeletal muscle relaxants have an increased risk of injury. nih.gov
A retrospective case-control study involving older adults aged 65 years or older investigated the relationship between skeletal muscle relaxant use and the risk of injury. nih.gov The study identified cases of injury resulting in hospitalization or emergency department/urgent care visits. nih.gov
| Study Population (Age ≥ 65) | Cases of Injury (SMR Users) | Controls (SMR Users) | Odds Ratio (95% CI) | p-value |
| 322,806 | 365 (1.30%) | 801 (0.77%) | 1.32 (1.16-1.50) | < 0.001 |
After adjusting for demographic and clinical factors, the study found a significantly increased risk of injury for patients using a skeletal muscle relaxant compared to non-users (Odds Ratio 1.32). nih.gov Specifically, this compound was associated with an increased risk of injury (Odds Ratio 1.42, 95% CI 1.16-1.75; p = 0.001). nih.gov These findings support recommendations to avoid the use of skeletal muscle relaxants in elderly patients. nih.gov
Elderly patients may be more sensitive to the effects of this compound than younger adults. mayoclinic.orgmayoclinic.org Age-related changes in kidney and liver function can affect how the drug is processed, potentially increasing the risk of side effects. droracle.ai The mean elimination half-life of this compound in elderly healthy volunteers has been observed to be slightly prolonged compared to a younger healthy population. rxlist.com
| Population (Mean Age) | Mean Elimination Half-Life (± SD) |
| Elderly (69 ± 4 years) | 1.5 ± 0.4 hours |
| Younger (53.3 ± 8.8 years) | 1.1 ± 0.27 hours |
These pharmacokinetic differences may contribute to the increased sensitivity and risk observed in geriatric patients.
Methodological Approaches in Methocarbamol Research
Drug-Excipient Compatibility Studies
Drug-excipient compatibility studies are a critical step in pre-formulation research during the development of pharmaceutical dosage forms. These studies aim to identify potential physical or chemical interactions between the active pharmaceutical ingredient (API), methocarbamol, and the excipients used in a formulation. Identifying incompatibilities early is essential to ensure the stability, quality, and performance of the final drug product slideshare.netsjf.edujpionline.orgdergipark.org.tr.
Various analytical techniques are employed to assess drug-excipient compatibility. Thermal methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are frequently used to detect changes in thermal behavior that may indicate interactions slideshare.netsjf.edudergipark.org.tr. Spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy provide information about changes in functional groups and molecular structure upon mixing the drug with excipients slideshare.netsjf.edudergipark.org.tr. Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are utilized to detect and quantify drug degradation products that may form due to incompatibilities slideshare.netsjf.edu. Accelerated stability studies, where drug-excipient mixtures are stored under stressed conditions (e.g., elevated temperature and humidity), are also conducted, with samples monitored over time for physical changes like discoloration or degradation slideshare.netrjptonline.org.
Studies involving this compound have utilized these techniques to assess compatibility with various common pharmaceutical excipients. For instance, research has investigated the compatibility of this compound with excipients intended for tablet formulations. One study evaluated physical mixtures of this compound with excipients after storage at 40°C and 75% relative humidity for four weeks, observing no physical changes, suggesting the selected excipients were likely suitable for tablet preparation rjptonline.org. FTIR spectroscopy has also been used to examine potential interactions between this compound and excipients in formulations like nanoemulgels, where characteristic peaks of this compound were observed without significant shifts or the appearance of new peaks when combined with excipients, indicating a lack of interaction ijper.org.
Formulation Development Research
Formulation development research for this compound focuses on creating stable, effective, and patient-friendly dosage forms. This involves selecting appropriate excipients, determining optimal manufacturing processes, and evaluating the physicochemical properties and performance of the finalized formulation. The inherent properties of this compound, such as its solubility and flow characteristics, influence the choice of formulation approaches rjptonline.org.
For oral solid dosage forms like tablets, formulation development addresses challenges such as ensuring uniform drug content and enhancing flow properties, which might necessitate granulation methods rjptonline.org. Research has explored the development of immediate-release this compound tablets, investigating the effect of different super-disintegrants and their modes of incorporation on drug release rjptonline.orgresearchgate.net. Studies have shown that the type and concentration of super-disintegrants, as well as whether they are added intra-granularly, extra-granularly, or both, can significantly impact tablet disintegration time and drug dissolution rates rjptonline.orgresearchgate.net. For example, formulations containing specific super-disintegrants like croscarmellose sodium (CCS) and crospovidone (PP-XL) at certain concentrations and modes of incorporation have demonstrated faster drug release rjptonline.orgresearchgate.net.
Another area of formulation research includes the development of effervescent tablets containing this compound to facilitate administration, particularly for patients with swallowing difficulties sbmu.ac.ir. Studies have investigated the effect of various excipients like citric acid, sodium bicarbonate, polyethylene (B3416737) glycol (PEG) 6000, and PVP k30 on tablet properties such as hardness, friability, effervescent time, and pH sbmu.ac.ir. Optimized formulations have been developed with specific ratios of these excipients to achieve desired characteristics sbmu.ac.ir.
Furthermore, research extends to developing combination tablets, such as bilayered tablets containing this compound and other analgesic agents like acetaminophen (B1664979) or ibuprofen (B1674241) wisdomlib.orgresearchgate.net. This involves formulating each layer to ensure compatibility between the active ingredients and achieve desired dissolution profiles and stability wisdomlib.orgresearchgate.net.
For injectable formulations, research has focused on addressing issues related to excipients that may cause adverse effects in certain patient populations. For instance, the presence of polyethylene glycol in intravenous this compound formulations has been a concern for patients with renal impairment nih.govgoogle.com. This has led to research into developing injectable this compound compositions with reduced or no PEG content google.com. Studies have also evaluated the physical compatibility of intravenous this compound with various infusion fluids like Lactated Ringer's, 0.45% Sodium Chloride, and Plasma-Lyte A at different concentrations and time points to ensure safe administration nih.gov. Findings from such studies provide crucial data on the stability and compatibility of this compound solutions under typical clinical conditions nih.gov.
The research findings in formulation development highlight the importance of careful excipient selection and process optimization to achieve desired drug release profiles, stability, and patient suitability for different this compound dosage forms.
Future Directions and Research Gaps
Elucidating the Precise Mechanism of Action
The exact mechanism of action for methocarbamol has not been definitively established. wikipedia.orgpatsnap.com It is understood to be a centrally acting muscle relaxant, exerting its effects primarily through central nervous system (CNS) depression rather than a direct action on skeletal muscles, the motor endplate, or peripheral nerve fibers. patsnap.comdrugbank.comnih.govresearchgate.netzoetisus.com The leading hypothesis is that this compound produces muscle relaxation by inhibiting polysynaptic reflex pathways in the spinal cord and potentially at a supraspinal level. patsnap.comdrugbank.comresearchgate.net This effect is characterized as an indirect inhibition of the interneuronal junctions of the spinal cord. nih.govzoetisus.comnih.gov
However, this long-held theory of a purely central mechanism is being explored further. Recent research has provided evidence of a potential peripheral activity. A 2022 study on murine muscle spindles demonstrated that this compound not only inhibited the muscle spindle resting discharge in a dose-dependent manner but also, at high concentrations, completely blocked muscle spindle afferent output. nih.gov This suggests a direct effect on muscle spindle function and potentially impaired proprioception. nih.gov Another hypothesis suggests the drug may directly block sodium channels in muscles, causing them to remain relaxed for longer periods. nih.govgoodrx.com Some scientists also propose that this compound may block the neurotransmitter acetylcholine (B1216132) in the reticular activating system of the brainstem. medicalnewstoday.com The lack of a complete understanding underscores a significant gap in knowledge, and future research is needed to precisely delineate its molecular targets and pathways.
Long-term Studies on Carcinogenicity, Mutagenicity, and Fertility
A notable research gap exists regarding the long-term effects of this compound. To date, long-term studies to evaluate the carcinogenic potential of this compound have not been performed. drugs.commedex.com.bdnewdrugapprovals.org Similarly, no specific studies have been conducted to assess the compound's effect on mutagenesis or its potential to impair fertility. drugs.commedex.com.bdnewdrugapprovals.orgwebsite-files.com Animal reproduction studies have also not been conducted, leading to a lack of data on potential adverse effects on fetal development. drugs.commedex.com.bd This absence of long-term toxicological data is a critical area for future investigation to ensure a comprehensive understanding of the drug's safety profile with chronic use.
Comprehensive Comparative Studies with Other Muscle Relaxants
While this compound is widely used, its efficacy relative to other skeletal muscle relaxants is not definitively established through extensive comparative trials. aafp.org Cyclobenzaprine (B1214914) is the most heavily studied drug in this class, with more robust evidence supporting its effectiveness for musculoskeletal conditions. aafp.orgbuzzrx.com
Conversely, other reports suggest that different muscle relaxants are generally equally effective, with the choice of agent often based on side-effect profiles, such as this compound being less sedating than cyclobenzaprine. aafp.orgbuzzrx.comgoodrx.com The existing data is often limited and inconsistent. droracle.ai There is a clear need for large-scale, well-designed, head-to-head clinical trials to establish the comparative efficacy and safety of this compound against other commonly prescribed muscle relaxants for various musculoskeletal conditions.
| Treatment Group | Mean Improvement in Roland-Morris Disability Questionnaire (RMDQ) Score | 95% Confidence Interval (CI) |
|---|---|---|
| Placebo | 10.5 | 9.5 - 11.5 |
| This compound | 8.1 | 6.1 - 10.1 |
| Cyclobenzaprine | 10.1 | 8.3 - 12 |
| Tizanidine | 11.5 | 9.5 - 13.4 |
| Baclofen | 10.6 | 8.6 - 12.7 |
| Metaxalone | 10.3 | 8.1 - 12.4 |
| Orphenadrine | 9.5 | 7.4 - 11.5 |
| Diazepam | 11.1 | 9 - 13.2 |
Research on Pediatric Populations (beyond tetanus)
The use of this compound in children represents a significant area where research is lacking. The safety and effectiveness of this compound in pediatric patients below the age of 16 have not been established for general musculoskeletal conditions. medex.com.bdnewdrugapprovals.orgwebsite-files.commayoclinic.org Its use in this population has historically been confined to the treatment of neuromuscular spasms associated with tetanus. medicalnewstoday.comnewdrugapprovals.org Given that musculoskeletal injuries and pain are common in children and adolescents, there is a need for well-controlled clinical trials to determine appropriate use and to establish a safety profile for this compound in this demographic for indications other than tetanus.
Investigation into Hepatotoxicity Mechanisms and Monitoring
This compound is generally considered to have a low risk of liver injury. nih.govnih.gov The National Institute of Diabetes and Digestive and Kidney Diseases' LiverTox database assigns this compound a likelihood score of "E," indicating it is an unlikely cause of clinically apparent liver injury. nih.gov A large prospective study of drug-induced liver injury did not identify any cases linked to this compound. nih.gov
However, the possibility of hepatotoxicity cannot be entirely dismissed. One case report detailed an instance of acute liver injury in a 61-year-old male, which was attributed to this compound. cadrj.com The patient developed jaundice and significantly elevated liver enzymes after re-initiating the drug; his liver function returned to normal after discontinuation. cadrj.com Furthermore, the lack of routine monitoring of serum aminotransferase levels during most clinical trials makes it difficult to rule out the possibility of mild, asymptomatic liver injury. nih.gov Future research should focus on elucidating any potential mechanisms of idiosyncratic liver injury and establishing guidelines for monitoring, particularly in patients with pre-existing liver disease or those on long-term therapy. mayoclinic.org
Clinical Research on Novel Formulations and Delivery Systems (e.g., Nanoemulgel)
To improve therapeutic outcomes and potentially reduce systemic side effects, research into novel formulations and delivery systems for this compound is underway. One promising area is the development of nanoemulgels for topical or transdermal delivery. ijper.orgijper.orgresearchgate.net Nanoemulgels are nano-sized emulsion droplets incorporated into a gel base, which offers advantages such as improved drug permeation through the skin, enhanced stability, and controlled release. nih.gov
Pre-clinical studies have focused on preparing and characterizing this compound-loaded nanoemulgels. ijper.orgijper.orgresearchgate.net Research has demonstrated the successful formulation of these systems with nano-sized droplets (ranging from 20.1 to 56.4 nm in one study) that appear spherical under transmission electron microscopy. ijper.orgresearchgate.net In-vitro release studies have shown that a nanoemulgel formulation can provide delayed and sustained drug release compared to a standard nanoemulsion. ijper.orgijper.orgresearchgate.net These findings suggest that a topical nanoemulgel could be a beneficial delivery system for this compound, potentially providing localized muscle relaxation with reduced systemic exposure. ijper.orgresearchgate.net Further clinical research is required to evaluate the in-vivo efficacy, safety, and patient acceptability of these novel formulations.
| Parameter | Finding |
|---|---|
| Average Droplet Size | 20.1 to 56.4 nm |
| pH Range | ~6 to 7 |
| Zeta Potential | -0.1mV to 0.3mV |
| Morphology | Spherical droplets |
| In-Vitro Release Profile | Delayed and sustained release |
Pharmacogenomic Studies to Predict Response and Adverse Effects
The field of pharmacogenomics, which studies how genes affect a person's response to drugs, remains an unexplored frontier for this compound. There is a significant gap in research regarding the genetic factors that may influence an individual's metabolism, efficacy, and susceptibility to adverse effects of this compound. The compound is metabolized in the liver via demethylation and hydroxylation, followed by conjugation. drugbank.com Identifying specific cytochrome P450 (CYP) enzymes or other genetic variants involved in these pathways could help predict patient response and risk of adverse events. Such studies could pave the way for personalized medicine, allowing for optimized and safer use of this compound.
Translational Research from Preclinical Findings to Clinical Application
The journey of this compound from laboratory research to clinical practice has been characterized by a notable disconnect between preclinical evidence and a clear elucidation of its clinical effects. While preclinical studies have provided some insights into its potential mechanisms, the direct translation of these findings into predictable clinical outcomes remains an area of active investigation and considerable uncertainty.
Preclinical Foundation: An Unclear Mechanism of Action
Initial preclinical investigations with this compound in various animal models, including dogs, cats, and horses, established its muscle relaxant properties. msdvetmanual.comnih.gov These early studies were crucial in identifying its potential as a therapeutic agent for muscle spasms. msdvetmanual.com It was observed that this compound produced a sedative effect and reduced muscle tone without directly affecting striated muscle fibers, the nerve fibers, or the motor endplate, suggesting a central mechanism of action. msdvetmanual.comnih.gov
However, the precise molecular targets and pathways through which this compound exerts its effects have not been definitively established. The prevailing theory is that its clinical benefits are a result of general depression of the central nervous system (CNS). nih.govresearchgate.net This lack of a specific, well-defined mechanism of action presents a fundamental challenge in the translational process, as it complicates the development of targeted clinical studies and the identification of predictive biomarkers.
More recent preclinical research has introduced a potential peripheral mechanism of action. A study conducted on murine models demonstrated that this compound can block muscular Nav1.4 sodium channels. nih.govresearchgate.net This finding suggests that this compound may exert its muscle-relaxant effects, at least in part, by directly acting on the skeletal muscle. The same research also indicated that this compound could impair proprioception by affecting muscle spindle function. researchgate.net
| Preclinical Model/System | Key Findings | Potential Implication |
|---|---|---|
| Animal Models (Dogs, Cats, Horses) | Demonstrated muscle relaxant and sedative effects. msdvetmanual.comnih.gov No direct action on striated muscle. msdvetmanual.com | Established foundational evidence for use in muscle spasm. msdvetmanual.com Supported the hypothesis of a central mechanism of action. nih.gov |
| Murine Diaphragm-Phrenic Nerve Preparations | Decreased decay of endplate currents and slowed decay of endplate potentials. nih.govresearchgate.net | Suggests an influence on neuromuscular transmission. nih.gov |
| Murine Soleus and Extensor Digitorum Longus Muscles | Reduced tetanic force of muscles. nih.govresearchgate.net Inhibited muscle spindle resting discharge in a dose-dependent manner. researchgate.net | Indicates a direct effect on muscle contractility and proprioception. nih.govresearchgate.net |
| Functionally Expressed Nav1.4 and Nav1.7 Channels | Reversibly inhibited current through muscular Nav1.4 channels, while neuronal Nav1.7 channels were unaffected. nih.govresearchgate.net | Points to a specific molecular target (Nav1.4) for its muscle relaxant effect, but not for a direct analgesic effect via Nav1.7. nih.govresearchgate.net |
The Clinical Picture: Efficacy in the Face of Mechanistic Ambiguity
In the clinical setting, this compound has been shown to be effective in providing relief from the discomfort of acute, painful musculoskeletal conditions. researchgate.net Double-blind, placebo-controlled trials have demonstrated its superiority over placebo in alleviating painful muscle spasms. nih.gov Clinical experience has also led to its use in managing a variety of conditions characterized by muscle spasticity. researchgate.net
| Clinical Setting/Study Type | Key Findings | Challenges and Gaps |
|---|---|---|
| Double-Blind, Placebo-Controlled Trial | This compound was effective in approximately 60% of patients with painful muscle spasm, compared to 30% in the placebo group. nih.gov | The specific contribution of muscle relaxation versus sedation to the overall effect is difficult to disentangle. |
| Systematic Reviews and Clinical Use | Effective and safe for short-term relief of acute musculoskeletal pain. researchgate.net The incidence of side effects is comparable to other muscle relaxants. researchgate.net | Lack of a clear dose-response relationship for muscle relaxation versus sedation. Limited high-quality evidence for long-term efficacy and safety. f1000research.com |
| Retrospective Cohort Study (German Pain Practice Registry) | Significant improvement in pain intensity, pain-related disability, and quality of life in patients with refractory muscle-related low back pain over a 4-week period. nih.gov | Real-world evidence is valuable, but lacks the rigorous controls of a randomized clinical trial to definitively establish causality. |
Bridging the Gap: Challenges and Future Directions
The translational gap in this compound research is largely due to the incomplete understanding of its mechanism of action. Without a clear molecular target, it is challenging to design preclinical studies that can accurately predict clinical efficacy and to develop biomarkers to monitor treatment response.
Future research should focus on several key areas to bridge this gap:
Elucidating the Mechanism of Action: Further investigation into the central and peripheral effects of this compound is crucial. Studies should aim to identify the specific neural pathways and receptors modulated by the drug in the CNS. Additionally, the clinical significance of the Nav1.4 channel blockade observed in preclinical models needs to be validated in human subjects.
Developing Better Preclinical Models: The development and use of more sophisticated preclinical models of muscle spasm that more closely mimic the human condition are needed. These models could help to differentiate the sedative and muscle-relaxant effects of the drug and to identify more translatable endpoints.
Identification and Validation of Biomarkers: The discovery of biomarkers that can objectively measure muscle spasm and the response to treatment would be a significant advancement. crownbio.commdbneuro.com These could include electrophysiological measures, imaging techniques, or biochemical markers that can be used in both preclinical and clinical studies to provide a more direct link between the two. mdbneuro.com
Pharmacogenomic Studies: Investigating the genetic factors that may influence an individual's response to this compound could help to personalize treatment and improve outcomes.
Q & A
Q. What analytical methods are recommended for quantifying methocarbamol in pharmaceutical formulations?
Researchers should employ reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, as it provides high specificity and sensitivity for this compound quantification. Method validation should follow ICH guidelines, including parameters like linearity (1–50 µg/mL), precision (%RSD < 2%), and accuracy (98–102%). Dissolution testing in water (Apparatus 2, 50 rpm, 45 min) ensures compliance with pharmacopeial standards, where ≥75% dissolution is required .
Q. How do researchers design controlled clinical trials to assess this compound's efficacy in musculoskeletal disorders?
Trials should use randomized, double-blind, placebo-controlled designs with patient cohorts stratified by condition severity. Primary endpoints include pain reduction (e.g., Visual Analog Scale) and functional improvement (e.g., range of motion). Secondary endpoints monitor adverse events (e.g., sedation, dizziness). Sample size calculations should ensure statistical power (α = 0.05, β = 0.2), referencing historical data from trials like Friedman et al. (2018) .
Q. What safety considerations are critical when handling this compound in laboratory settings?
this compound is classified as H302 (harmful if swallowed) and H334 (respiratory sensitization). Labs must use fume hoods, PPE (gloves, goggles), and avoid aerosol formation. Spills require adsorption with inert materials (e.g., quartz sand) and disposal per EPA guidelines. Acute toxicity studies in rodents note LD₅₀ > 1000 mg/kg orally, but human handling requires strict exposure controls .
Q. How are reference standards for this compound validated according to pharmacopeial guidelines?
Validation involves comparative analysis against USP/EP standards using chromatographic purity (HPLC ≥ 99.5%), spectral matching (FTIR, NMR), and mass balance. Stability studies under ICH conditions (25°C/60% RH) confirm shelf life. Traceability documentation must align with ISO 17025 .
Q. What statistical methods are recommended for analyzing this compound's clinical trial data?
Use non-parametric tests (Mann-Whitney U) for skewed pain scores and ANOVA for dose-response relationships. Survival analysis (Kaplan-Meier) evaluates time-to-efficacy. Meta-analyses should address heterogeneity (I² statistic) and publication bias (funnel plots), as seen in Chou et al. (2004) .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound's efficacy compared to NSAIDs?
Conduct head-to-head trials with active comparators (e.g., ibuprofen) and subgroup analyses (e.g., age, comorbidity). Mechanistic studies differentiate this compound's CNS-mediated muscle relaxation from NSAIDs' peripheral anti-inflammatory effects. Systematic reviews (PRISMA guidelines) should assess bias via Cochrane Risk-of-Tool .
Q. How is this compound's pharmacokinetic profile characterized in preclinical models?
Radiolabeled (¹⁴C) this compound tracks absorption/distribution in rodents. Plasma clearance (0.2–0.8 L/h/kg) and half-life (1–2 hours) are measured via LC-MS/MS. Hepatic microsomal assays identify metabolites (dealkylation, hydroxylation). Renal excretion is quantified using urine collection over 24 hours .
Q. What methodologies assess this compound's interaction with CNS depressants?
Isobolographic analysis in murine models evaluates synergistic sedation (e.g., with benzodiazepines). EEG/EMG recordings measure supraspinal vs. spinal effects. Human studies use pharmacokinetic modeling (e.g., AUC changes with opioids) and adverse event monitoring in polypharmacy cohorts .
Q. How do researchers model this compound's metabolic pathways and excretion kinetics?
Physiologically based pharmacokinetic (PBPK) models integrate in vitro metabolism data (CYP450 isoforms) and population demographics. Monte Carlo simulations predict interindividual variability. Urinary metabolite profiling via GC-MS confirms conjugation pathways .
Q. What experimental approaches study this compound's supraspinal vs. spinal mechanisms?
Electrophysiological recordings in decerebrate vs. spinalized rodents isolate action sites. Microdialysis measures GABAergic neurotransmission in the brainstem. Behavioral assays (rotarod, hot-plate) compare sedation and analgesia thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
